

Spectroscopic Profile of 1-(2-Chloroethyl)naphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)naphthalene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Chloroethyl)naphthalene** (CAS No. 41332-02-9), a naphthalene derivative of interest in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for the acquisition of spectroscopic data.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **1-(2-Chloroethyl)naphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **1-(2-Chloroethyl)naphthalene** exhibits characteristic signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the chloroethyl side chain.



Assignment	Chemical Shift (δ, ppm)	
Aromatic H	7.921	
Aromatic H	7.802	
Aromatic H	7.704	
Aromatic H	7.47	
Aromatic H	7.45	
Aromatic H	7.349	
Aromatic H	7.286	
-CH ₂ -Cl	3.745	
Ar-CH ₂ -	3.458	

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Data

As of the latest search, specific experimental ¹³C NMR data for **1-(2-Chloroethyl)naphthalene** is not readily available in public spectroscopic databases.

Mass Spectrometry (MS)

The mass spectrum of **1-(2-Chloroethyl)naphthalene** provides key information about its molecular weight and fragmentation pattern under electron ionization.



m/z	Relative Intensity (%)	Possible Fragment
192.0	7.2	[M+2] ⁺ (Isotope peak)
191.0	3.0	[M+1]+
190.0	22.1	[M] ⁺ (Molecular Ion)
155.0	2.4	[M-CI]+
154.0	3.0	[C12H10] ⁺
153.0	6.4	[C12H9] ⁺
152.0	6.2	[C12H8] ⁺
142.0	12.1	[C11H10] ⁺
141.0	100.0	[C11H9]+ (Base Peak)
139.0	3.3	[C11H7]+
128.0	2.3	[C10H8]+ (Naphthalene)
127.0	2.9	[C10H7]+
115.0	10.4	[C ₉ H ₇] ⁺

Data obtained via Electron Ionization (EI) at 75 eV.[1]

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for **1-(2-Chloroethyl)naphthalene** is not currently available in the public databases searched.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:



- Dissolve approximately 5-10 mg of 1-(2-Chloroethyl)naphthalene in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans: 16-64
- Relaxation Delay: 1.0 s
- Spectral Width: 0-10 ppm

¹³C NMR Acquisition (General Procedure):

- Spectrometer: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse sequence.
- Solvent: CDCl₃
- Temperature: 298 K
- Number of Scans: 1024-4096
- Relaxation Delay: 2.0 s
- Spectral Width: 0-200 ppm



Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Introduce a dilute solution of **1-(2-Chloroethyl)naphthalene** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS).
- Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400
- Ionization Mode: Electron Ionization (EI)
- Source Temperature: 220 °C[1]
- Sample Temperature: 150 °C[1]

Infrared (IR) Spectroscopy (General Procedure)

Sample Preparation (Neat Liquid):

- Place a small drop of neat 1-(2-Chloroethyl)naphthalene between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmittance
- Spectral Range: 4000-400 cm⁻¹



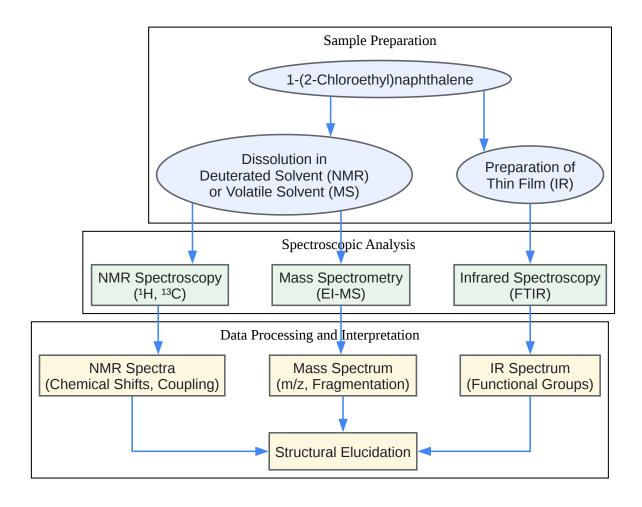
• Resolution: 4 cm⁻¹

• Number of Scans: 16-32

• Background: Perform a background scan with empty KBr/NaCl plates.

Visualizations

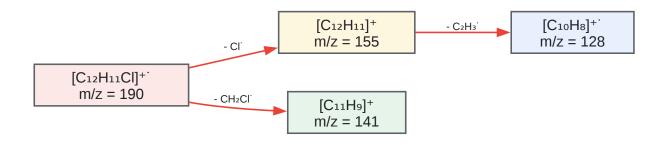
The following diagrams illustrate the general workflow for the spectroscopic analysis of **1-(2-Chloroethyl)naphthalene**.





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Caption: Workflow for Spectroscopic Analysis.



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Caption: Postulated MS Fragmentation Pathway.

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References

- 1. 1-(2-CHLOROETHYL)NAPHTHALENE(41332-02-9) 1H NMR [m.chemicalbook.com]
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